![molecular formula C22H23N3O3S2 B2915287 4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide CAS No. 361160-33-0](/img/structure/B2915287.png)
4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DEBN and has been synthesized using different methods.
Scientific Research Applications
Enzymatic Inhibition Applications
Compounds structurally related to 4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide have been evaluated for their inhibitory activity against carbonic anhydrases. For instance, aromatic sulfonamides have shown nanomolar inhibitory concentrations against carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications targeting these enzymes (Supuran et al., 2013). This suggests the potential for the specified compound to serve in similar capacities, especially in the modulation of enzymatic activity for therapeutic purposes.
Antimicrobial Activity
Benzothiazole derivatives, closely related to the compound , have been synthesized and screened for antimicrobial activity. These compounds have exhibited significant antibacterial, antifungal, and antimycobacterial activities against various microbial strains (Bhusari et al., 2008). This underscores the potential utility of 4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide in developing new antimicrobial agents.
Photophysical and Fluorescent Sensor Applications
Benzothiazole and benzimidazole conjugated Schiff bases, related to the compound of interest, have been developed as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds exhibit large Stokes shifts and good sensitivity and selectivity towards these ions, indicating their application in detecting and quantifying metal ions in various environments (Suman et al., 2019). This demonstrates the compound's potential as a framework for designing fluorescent sensors.
Synthesis of Novel Heterocycles
The compound's structural framework has been utilized in the synthesis of novel heterocycles with potential biological and pharmacological activities. For example, synthesis efforts have yielded novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives with broad-spectrum antimicrobial activity (Padalkar & Gupta et al., 2014). This highlights the versatility of the compound's core structure in medicinal chemistry for generating new therapeutic agents.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For instance, they can act as inhibitors, agonists, or antagonists, depending on the specific target and the biological activity they exhibit . The mode of action of this compound would need to be determined through further experimental studies.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific biological activity . For instance, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, tumor growth, and more
Result of Action
Given the diverse biological activities associated with thiazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level . These could include changes in cell signaling, gene expression, enzyme activity, and more . The specific effects would depend on the compound’s mode of action and the biochemical pathways it impacts.
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-20-18-8-6-5-7-15(18)11-14-19(20)29-22/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXVOWMEGWHAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
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